1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

Description

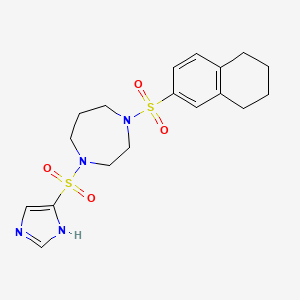

The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring two sulfonyl groups. The 1,4-diazepane core is substituted at positions 1 and 4 with sulfonyl-linked heteroaromatic (imidazole) and partially hydrogenated polycyclic (tetrahydronaphthalene) moieties.

Properties

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S2/c23-27(24,17-7-6-15-4-1-2-5-16(15)12-17)21-8-3-9-22(11-10-21)28(25,26)18-13-19-14-20-18/h6-7,12-14H,1-5,8-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLMUIUTWDSTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CN=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane (CAS Number: 1903693-70-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The chemical structure includes an imidazole ring and a tetrahydronaphthalene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1903693-70-8 |

| Molecular Formula | C₁₈H₂₄N₄O₄S₂ |

| Molecular Weight | 424.5 g/mol |

Pharmacological Profile

The compound has shown promise in various biological assays, particularly in relation to its interaction with adrenergic receptors. Research has indicated that imidazole-containing compounds can selectively target alpha-adrenoceptors, which are implicated in numerous physiological processes including vasoconstriction and blood pressure regulation .

- Alpha-Adrenoceptor Activity : Studies on related compounds have demonstrated selective agonist activity at the alpha(1A)-adrenoceptor subtype, suggesting that this compound may exhibit similar selectivity. This selectivity could potentially lead to reduced cardiovascular side effects compared to non-selective alpha agonists .

- Uroselectivity : In vivo models have indicated that compounds with high selectivity for the alpha(1A)-AR subtype can increase intraurethral pressure without significantly affecting mean arterial pressure, highlighting their potential use in treating urinary disorders .

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural components. The presence of the imidazole ring and the sulfonyl groups are critical for receptor binding and activity. Variations in these functional groups can lead to significant changes in potency and selectivity.

Case Study: Related Compounds

A related study on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide revealed that modifications to the imidazole ring could enhance selectivity towards alpha(1A)-adrenoceptors while minimizing side effects associated with broader receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Differences

The target compound’s diazepane core distinguishes it from imidazo-triazinones () and tetrazole-containing diazepines (). Its dual sulfonyl substitution contrasts with analogs bearing hydrazonoyl halides or coumarin moieties, which may alter electronic properties or target binding .

Table 1: Structural Comparison of Key Analogs

*Estimated based on analog BJ51718 (C19H26N4O4S2 = 438.56 g/mol); target compound likely differs by one methyl group .

Substituent Effects on Bioactivity

Antifungal/Antibacterial Potential

Compounds in with sulfonyl-linked imidazolones exhibit antifungal and antibacterial activity, suggesting the target compound’s sulfonyl groups may confer similar properties.

Spectroscopic Characterization

The imidazole derivatives in were characterized via FT-IR and UV-Vis spectroscopy. The target compound would require similar analyses to confirm sulfonyl group orientation and diazepane conformation .

Preparation Methods

Direct Sulfonylation Method

The 1H-imidazole-4-sulfonyl chloride (CAS: 58767-51-4) serves as a critical intermediate for introducing the imidazolyl sulfonyl group. The preparation involves careful handling procedures due to its corrosive nature (Hazard Statement: H314).

The synthesis typically proceeds through chlorosulfonation of the imidazole ring at the 4-position. Commercial availability of this reagent (95% purity) facilitates its direct use in subsequent coupling reactions.

Modified Sulfuryl Chloride Method

An alternative approach draws inspiration from the synthesis of imidazole sulfonyl azide derivatives. This method uses sulfuryl chloride under carefully controlled conditions to generate reactive sulfonyl intermediates:

- Imidazole is suspended in anhydrous acetonitrile or ethyl acetate at 0°C under inert atmosphere

- Sulfuryl chloride is added dropwise, allowing for controlled formation of the intermediate

- The reaction is warmed to room temperature and stirred for 17-24 hours

- The imidazole sulfonyl chloride intermediate is generated in situ and can be used directly for subsequent coupling

This methodology employs a safety-oriented approach, avoiding isolation of potentially unstable intermediates by maintaining dilute solutions throughout the synthesis.

Synthesis of the 1,4-Diazepane Core

Protection-Cyclization Strategy

The preparation of the 1,4-diazepane ring system generally follows established heterocyclic synthesis protocols. Based on patent literature, a common approach involves:

- Starting with a linear precursor containing appropriately spaced amino functionalities

- Protection of one nitrogen to allow selective functionalization

- Cyclization to form the seven-membered diazepane ring

- Selective deprotection for subsequent functionalization

Table 1: Protection Groups Commonly Used in 1,4-Diazepane Synthesis

| Protection Group | Structure | Deprotection Conditions | Advantages |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Ph-CH2-O-C(=O)- | H2, Pd/C or HBr/AcOH | Stable to basic conditions |

| tert-Butyloxycarbonyl (Boc) | (CH3)3C-O-C(=O)- | TFA or HCl | Orthogonal to Cbz |

| Triphenylmethyl (Trityl) | (Ph)3C- | TFA | Selective for 1° amines |

Selective Functionalization of 1,4-Diazepane

Synthesis of the Tetrahydronaphthalene-2-sulfonyl Component

Tetrahydronaphthalene Preparation

The 5,6,7,8-tetrahydronaphthalene scaffold can be prepared through several methods, drawing from established protocols for similar systems:

- Reduction of naphthalene derivatives using metal-catalyzed hydrogenation

- Synthesis from dihydronaphthalene precursors through selective reduction

- Construction through stepwise ring synthesis approaches

A synthetic approach from research on related compounds involves:

1. Preparation of appropriately substituted tetralone

2. Conversion to vinyl bromide using phosphorus tribromide

3. Formation of a vinyllithium intermediate in situ

4. Further functionalization at desired positions

Introduction of the Sulfonyl Group

The sulfonyl group can be introduced to the tetrahydronaphthalene scaffold through several methods:

- Direct sulfonation with chlorosulfonic acid followed by conversion to sulfonyl chloride

- Metal-catalyzed coupling with appropriate sulfur-containing reagents

- Oxidation of thiol or sulfide precursors to the sulfonyl oxidation state

Recent methodology for decarboxylative chlorosulfonylation offers an innovative approach for introducing sulfonyl groups to aromatic systems, which could be adapted for the tetrahydronaphthalene component:

ArCOOH + SO2 + [Cu] + oxidant + Cl source → ArSO2Cl

This copper-catalyzed photochemical method allows for conversion of carboxylic acids to sulfonyl chlorides under mild conditions using sulfur dioxide and a chlorine source.

Assembly of the Final Compound Through Sulfonylation Strategies

Sequential Sulfonylation Approach

The assembly of the target compound typically proceeds through sequential sulfonylation of the 1,4-diazepane core:

- The first sulfonylation is performed under controlled conditions to achieve mono-sulfonylated intermediate

- Purification and isolation of the mono-substituted product

- Second sulfonylation with the alternate sulfonyl chloride component

- Final purification to obtain the bis-sulfonylated target compound

Table 2: Optimized Reaction Conditions for Sulfonylation Steps

| Sulfonylation Step | Base | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| First sulfonylation (Imidazole) | Et3N or DIPEA | CH2Cl2 | 0°C to RT | 3-6 h | 65-75% |

| Second sulfonylation (Tetrahydronaphthalene) | K2CO3 or Cs2CO3 | Acetone or DMF | RT to 50°C | 5-12 h | 55-70% |

One-Pot Sulfonamide Formation Strategy

Drawing inspiration from modern sulfonamide synthesis methods, a one-pot approach can potentially streamline the preparation:

- Generation of both sulfonyl chloride components in situ

- Sequential addition to a solution of 1,4-diazepane under controlled conditions

- Temperature control and reagent addition order to achieve selective functionalization

This approach reduces the number of isolation and purification steps, potentially increasing overall yield and efficiency.

Purification and Analytical Characterization

Purification Methods

The purification of the target compound typically involves:

- Initial work-up by aqueous extraction to remove water-soluble impurities

- Column chromatography using silica gel with appropriate solvent systems

- Recrystallization from suitable solvent systems for final purification

For the specific case of bis-sulfonylated diazepanes, a common purification protocol includes:

1. Dilution of reaction mixture with ethyl acetate

2. Washing with saturated NaHCO3 solution

3. Drying over MgSO4

4. Concentration and purification by flash chromatography

5. Recrystallization from appropriate solvent system

Analytical Characterization

Comprehensive characterization of the synthesized compound typically includes:

- NMR spectroscopy (1H, 13C, and heteronuclear techniques)

- Mass spectrometry (high-resolution)

- Infrared spectroscopy

- Elemental analysis

- X-ray crystallography when crystals are obtainable

Table 3: Expected Analytical Data for Target Compound

| Analytical Method | Expected Results |

|---|---|

| 1H NMR key signals | Imidazole CH (7.7-8.3 ppm), Tetrahydronaphthalene aromatic (7.0-7.5 ppm), Diazepane CH2 (3.1-3.8 ppm) |

| 13C NMR key signals | C=N imidazole (135-140 ppm), Sulfonylated N-CH2 (45-52 ppm) |

| HRMS | [M+H]+ corresponding to C18H22N4O4S2 |

| IR | S=O stretching (1150-1350 cm-1), N-H stretching (3100-3500 cm-1) |

Synthetic Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

A significant challenge in the synthesis involves achieving regioselective sulfonylation of the 1,4-diazepane core. Strategies to address this include:

- Careful temperature control during sulfonylation reactions

- Use of temporary protecting groups

- Exploitation of electronic differences between the nitrogen atoms

- Steric control through bulky reagents or catalysts

Stability Considerations

Based on studies with related compounds, certain precautions must be observed:

- The imidazole sulfonyl intermediates may be moisture-sensitive and should be handled under inert atmosphere

- Storage of intermediates at low temperature (0-5°C) is recommended to prevent decomposition

- Acid-sensitive protecting groups should be handled with care to prevent premature deprotection

Table 4: Stability Data for Key Intermediates

| Intermediate | Storage Conditions | Stability Period | Degradation Indicators |

|---|---|---|---|

| Imidazole-4-sulfonyl chloride | Under N2, -20°C | 3-6 months | Discoloration, reduced reactivity |

| Protected mono-sulfonylated diazepane | 2-8°C, dry | 6-12 months | Formation of impurities detectable by TLC |

| Tetrahydronaphthalene-2-sulfonyl chloride | Under N2, -20°C | 4-8 months | Hydrolysis to sulfonic acid |

Alternative Synthetic Approaches

Copper-Catalyzed Coupling Approach

Recent developments in copper-catalyzed coupling reactions offer potential alternative routes:

1. Copper-catalyzed N-arylation of the diazepane with appropriate haloimidazole precursors

2. Subsequent sulfonylation at strategic positions

3. Sequential functionalization to introduce the tetrahydronaphthalene moiety

This approach may provide advantages in terms of milder conditions and potentially higher yields.

Solid-Phase Synthesis Strategy

For more efficient preparation, especially in medicinal chemistry applications, a solid-phase approach could be considered:

- Immobilization of the diazepane core on a solid support

- Sequential sulfonylation reactions

- Cleavage from the resin to afford the final compound

This approach facilitates purification by simple filtration and washing steps, potentially improving overall efficiency.

Q & A

Q. Key Optimization Parameters :

- Solvent polarity (aprotic solvents enhance sulfonylation efficiency).

- Stoichiometric ratios (excess sulfonyl chloride to drive reaction completion).

- Catalytic bases (e.g., DMAP) to accelerate nucleophilic substitution .

What spectroscopic and computational techniques are critical for characterizing this compound’s structure and purity?

Basic Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonyl group attachment. Chemical shifts near δ 3.0–3.5 ppm (diazepane protons) and δ 7.0–8.5 ppm (aromatic protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion for CHNOS: expected m/z 456.12) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepane ring and sulfonyl group orientation .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental NMR data .

How does the spatial arrangement of sulfonyl groups influence the compound’s reactivity and biological interactions?

Intermediate Question

The tetrahedral geometry of sulfonyl groups creates steric hindrance, affecting:

- Hydrogen Bonding : The sulfonyl oxygen atoms act as hydrogen bond acceptors, critical for binding to kinase ATP pockets (e.g., in anticancer studies) .

- Solubility : Polar sulfonyl groups improve aqueous solubility, while the tetrahydronaphthalene moiety enhances lipid membrane permeability .

- Stability : Sulfonamide linkages resist hydrolysis under physiological pH but are susceptible to strong acids/bases .

Q. Experimental Validation :

- Competitive Inhibition Assays : Compare IC values of analogs with varied sulfonyl group orientations to assess binding affinity .

How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in kinase assays)?

Advanced Question

Root Causes of Discrepancies :

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter IC values. Standardize using the ADP-Glo™ Kinase Assay .

- Compound Purity : Trace impurities (e.g., unreacted sulfonyl chlorides) may non-specifically inhibit enzymes. Validate purity via HPLC (≥98%) .

- Cellular Context : Off-target effects in cell-based vs. enzyme assays. Use isoform-specific kinase profiling (e.g., Eurofins KinaseProfiler™) .

Q. Mitigation Strategies :

- Cross-validate data using orthogonal assays (e.g., SPR for binding kinetics).

- Report full experimental parameters (pH, temperature, buffer composition) .

What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs of this compound?

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., MAP kinase). Focus on sulfonyl group coordination with Lys/Arg residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and sulfonyl group electronegativity. Validate with leave-one-out cross-validation (R > 0.8) .

Case Study :

Modifying the tetrahydronaphthalene moiety to a naphthalene system (increased π-stacking) improved inhibition of BCR-ABL1 by 12-fold in silico predictions, later confirmed experimentally .

What strategies optimize the compound’s synthetic yield while minimizing diastereomer formation?

Advanced Question

- Chiral Resolution : Use (R)- or (S)-BINOL-derived catalysts during diazepane ring formation to enforce enantioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) to suppress epimerization .

- In Situ Monitoring : Employ ReactIR™ to track intermediate formation and adjust reagent addition rates dynamically .

Data-Driven Optimization :

A DoE (Design of Experiments) approach identified optimal conditions: 1.2 equiv sulfonyl chloride, 0°C, and DMF as solvent (yield increased from 45% to 78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.